(3As,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
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Overview
Description
Pyrrole derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . They are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The presence of various substituents can significantly affect the properties of these compounds .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions that your specific compound can undergo would depend on the substituents present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives depend on their structure. For example, they are generally soluble in organic solvents, and their boiling and melting points can vary widely .Mechanism of Action
Safety and Hazards
Future Directions
Research on pyrrole derivatives is ongoing, with many potential applications in the fields of medicine, agriculture, and materials science . Future research directions could include the synthesis of new pyrrole derivatives, the study of their properties, and the exploration of their potential applications .
Properties
IUPAC Name |
(3aS,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)16-8-4-7-13(16)17(10-9-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWJEDDZQUIOL-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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